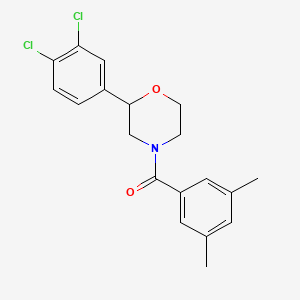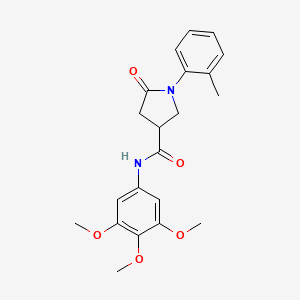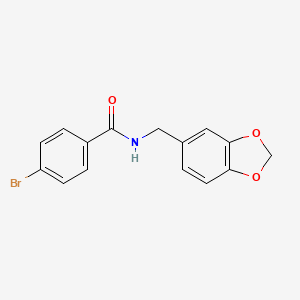
2-(3,4-dichlorophenyl)-4-(3,5-dimethylbenzoyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dichlorophenyl)-4-(3,5-dimethylbenzoyl)morpholine, commonly known as DCM, is a synthetic compound used in scientific research. It belongs to the class of morpholine derivatives and has been found to have various applications in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of DCM is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. DCM has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair, and has been found to induce apoptosis in cancer cells. DCM has also been found to inhibit the growth of fungi by disrupting the integrity of the fungal cell wall.
Biochemical and Physiological Effects:
DCM has been found to have various biochemical and physiological effects. It has been found to induce oxidative stress in cells, leading to the production of reactive oxygen species. DCM has also been found to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases. In addition, DCM has been found to inhibit the growth of various cancer cell lines and has been found to have antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCM has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. DCM is also a fluorescent probe, making it useful for the detection of reactive oxygen species. However, DCM has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. In addition, the mechanism of action of DCM is not fully understood, which limits its potential applications.
Direcciones Futuras
There are several future directions for research on DCM. One area of research is the development of new drugs based on the anticancer and antifungal properties of DCM. Another area of research is the use of DCM as a fluorescent probe for the detection of reactive oxygen species in living cells. In addition, further research is needed to fully understand the mechanism of action of DCM and its potential applications in the field of biochemistry and pharmacology.
Métodos De Síntesis
DCM can be synthesized through a multistep process involving the reaction between 3,4-dichloroaniline and 3,5-dimethylbenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with morpholine in the presence of a catalyst to yield DCM. The purity and yield of the compound can be improved through various purification techniques, such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
DCM has been found to have various applications in scientific research. It has been used as a fluorescent probe for the detection of reactive oxygen species and has been found to have potential applications in the field of photodynamic therapy. DCM has also been used as a ligand in the synthesis of metal complexes for catalytic and sensing applications. In addition, DCM has been found to have anticancer and antifungal properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
[2-(3,4-dichlorophenyl)morpholin-4-yl]-(3,5-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO2/c1-12-7-13(2)9-15(8-12)19(23)22-5-6-24-18(11-22)14-3-4-16(20)17(21)10-14/h3-4,7-10,18H,5-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUYEFPVGUDUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCOC(C2)C3=CC(=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5317066.png)
![3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5317073.png)

![2,5,8,8-tetramethyl-7,10-dihydro-1H,8H-pyrano[4'',3'':4',5']thieno[3',2':5,6]pyrimido[2,1-c][1,2,4]triazine-1,6(5H)-dione](/img/structure/B5317086.png)
![N-[(2-chloropyridin-3-yl)methyl]-N-methyl-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5317090.png)
![4-{2-[(3,4-dimethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5317095.png)
![methyl 2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5317106.png)
![5-{4-[3-(4-sec-butylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5317110.png)
![5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-3-isopropyl-1H-pyrazole](/img/structure/B5317118.png)
![5-amino-3-{1-cyano-2-[4-(diethylamino)-2-methoxyphenyl]vinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B5317133.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-2-propen-1-amine hydrochloride](/img/structure/B5317151.png)
![N-[2-(dimethylamino)ethyl]-N-[(3-methyl-2-thienyl)methyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5317156.png)

